2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol
Description
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol is a chemical compound with the molecular formula C10H22O4. It is also known by other names such as Butoxytriethylene glycol and Triethylene glycol monobutyl ether . This compound is a colorless liquid that is used in various industrial applications due to its unique chemical properties.
Properties
CAS No. |
50586-59-9 |
|---|---|
Molecular Formula |
C12H26O6 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
2-[2,2-bis(2-hydroxyethoxymethyl)butoxy]ethanol |
InChI |
InChI=1S/C12H26O6/c1-2-12(9-16-6-3-13,10-17-7-4-14)11-18-8-5-15/h13-15H,2-11H2,1H3 |
InChI Key |
GBDSXXVXXJCALK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCO)(COCCO)COCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol typically involves the reaction of butoxyethanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol involves the continuous addition of ethylene oxide to butoxyethanol in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
Solvent Properties
The compound serves as an effective solvent in numerous industrial processes. It is utilized in:
- Paints and Coatings : Acts as a solvent that helps dissolve pigments and resins, improving the application properties of paints.
- Cleaning Agents : Functions as a key ingredient in formulations for household and industrial cleaners due to its ability to dissolve oils and grease.
- Textile Processing : Employed in dyeing and finishing processes to enhance the penetration of dyes into fabrics.
Surfactant Functions
As a surfactant, 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol reduces surface tension between liquids and solids. This property is beneficial in:
- Detergents : Enhances the cleaning efficiency of detergents by allowing better wetting of surfaces.
- Emulsions : Used in cosmetic formulations to stabilize emulsions, ensuring uniform distribution of ingredients.
Drug Formulation
The compound's solubility characteristics make it a candidate for use in pharmaceutical formulations. It can be utilized as:
- Solubilizing Agent : Helps dissolve active pharmaceutical ingredients that are poorly soluble in water.
- Carrier for Drug Delivery : Its structure may facilitate the controlled release of drugs in targeted therapies.
Antimicrobial Properties
Research indicates that 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol exhibits antimicrobial activity, making it valuable in:
- Antiseptics : Formulated into products aimed at reducing microbial load on skin and surfaces.
- Preservatives : Used in personal care formulations to prevent microbial growth.
Biodegradability
The compound's structure allows for biodegradation, making it an environmentally friendly option compared to other synthetic solvents that persist in the environment. This property is particularly relevant in:
- Green Chemistry Initiatives : Promotes sustainable practices by reducing reliance on harmful solvents.
Mechanism of Action
The mechanism of action of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, affecting their solubility and reactivity. Additionally, the compound can act as a surfactant, reducing surface tension and enhancing the mixing of different substances .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A primary alcohol used as a solvent in paints and inks.
Triethylene glycol monobutyl ether: Similar in structure and used in similar applications.
Uniqueness
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and reactivity .
Biological Activity
2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol, commonly referred to as a glycol ether, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and industry. This article reviews the biological activity of this compound, including its mechanisms of action, effects on human health, and relevant case studies.
- Molecular Formula: C14H30O6
- Molecular Weight: 286.39 g/mol
- IUPAC Name: 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol
The biological activity of 2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol is primarily attributed to its interaction with cellular membranes and proteins. It exhibits properties similar to other glycol ethers, which can affect cellular signaling pathways and enzyme activities. The compound is metabolized in the body to form various metabolites that may exert additional biological effects.
Biological Effects
- Hemolytic Activity :
- Neurological Effects :
- Respiratory Irritation :
- Toxicity Profile :
Case Study 1: Acute Ingestion
An 18-year-old male ingested approximately 360-480 mL of a cleaning product containing 22% 2-butoxyethanol. He presented with severe CNS depression and metabolic acidosis but recovered after treatment involving hemodialysis and ethanol therapy .
Case Study 2: Occupational Exposure
A study involving workers exposed to low concentrations of 2-butoxyethanol reported mild respiratory irritation but no significant hematological changes. This suggests that while acute exposure can be harmful, chronic low-level exposure may not result in severe health effects .
Research Findings
Recent research has focused on the degradation pathways of 2-butoxyethanol in environmental contexts. Studies indicate that it is primarily oxidized by alcohol dehydrogenase in mammals to form butoxyacetic acid (BAA), which is then excreted in urine . The metabolic pathways appear consistent across species, though sensitivity varies.
Summary Table of Biological Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
